molecular formula C30H46O4 B3142474 Kulonic acid CAS No. 50656-67-2

Kulonic acid

Cat. No.: B3142474
CAS No.: 50656-67-2
M. Wt: 470.7 g/mol
InChI Key: IVPFUFOEFSUMKP-QCWHEMHRSA-N
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Description

Kulonic acid, also known as (13α,14β,17S)-16β-Hydroxy-3-oxo-5α-lanosta-7,24-diene-21-oic acid, is a naturally occurring compound with the molecular formula C30H46O4 and a molecular weight of 470.68 g/mol . It is a lanostane-type triterpenoid acid, which is found in various plant species and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kulonic acid involves several steps, starting from lanosterol, a common triterpenoid. The key steps include oxidation, hydroxylation, and cyclization reactions. The reaction conditions typically involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, and catalysts like palladium on carbon for hydrogenation reactions .

Industrial Production Methods

The extraction process may involve solvent extraction, followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Kulonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, oxidized, and substituted compounds. These derivatives can have different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Kulonic acid is similar to other lanostane-type triterpenoids, such as betulinic acid and ursolic acid. it has unique structural features, such as the presence of a hydroxyl group at the 16β position and a keto group at the 3 position, which contribute to its distinct biological activities .

List of Similar Compounds

This compound stands out due to its unique structural features and diverse biological activities, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

(2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25,31H,8,10,12-17H2,1-7H3,(H,33,34)/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPFUFOEFSUMKP-QCWHEMHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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